molecular formula C14H19ClN2O2 B13798986 (1-ethylpyrrolidin-3-yl) N-(2-chloro-5-methylphenyl)carbamate CAS No. 63716-29-0

(1-ethylpyrrolidin-3-yl) N-(2-chloro-5-methylphenyl)carbamate

Cat. No.: B13798986
CAS No.: 63716-29-0
M. Wt: 282.76 g/mol
InChI Key: GUUQRTQBGHEJFZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester typically involves the esterification of 2-Chloro-5-methylcarbanilic acid with 1-ethyl-3-pyrrolidinyl alcohol. The reaction conditions often require the presence of a catalyst, such as a mineral acid, to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester can undergo various chemical reactions, including:

Scientific Research Applications

2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond in the compound is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate and subsequent cleavage of the ester bond .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester include other esters of carbanilic acids and pyrrolidinyl alcohols. These compounds share similar chemical properties and reactivity but may differ in their specific substituents and molecular structures. The uniqueness of 2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester lies in its specific combination of a chloro-substituted carbanilic acid and an ethyl-substituted pyrrolidinyl ester, which may confer distinct reactivity and applications .

Properties

CAS No.

63716-29-0

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

(1-ethylpyrrolidin-3-yl) N-(2-chloro-5-methylphenyl)carbamate

InChI

InChI=1S/C14H19ClN2O2/c1-3-17-7-6-11(9-17)19-14(18)16-13-8-10(2)4-5-12(13)15/h4-5,8,11H,3,6-7,9H2,1-2H3,(H,16,18)

InChI Key

GUUQRTQBGHEJFZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)OC(=O)NC2=C(C=CC(=C2)C)Cl

Origin of Product

United States

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